Cppha

概要

説明

These receptors play a crucial role in the central nervous system, mediating various physiological processes such as synaptic plasticity, learning, and memory . CPPHA has garnered significant attention in the field of neuroscience due to its potential therapeutic applications in treating central nervous system disorders .

科学的研究の応用

CPPHA has a wide range of scientific research applications, including:

Medicine: this compound is being investigated for its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Alzheimer’s disease.

Industry: this compound is used in the development of new drugs targeting metabotropic glutamate receptors.

生化学分析

Biochemical Properties

Cppha plays a crucial role in biochemical reactions by modulating the activity of mGluR5. It does not exhibit agonist activity on its own but enhances the receptor’s response to glutamate and other agonists such as quisqualate and 3,5-dihydroxyphenylglycine (DHPG). This compound interacts with mGluR5 by binding to a novel allosteric site, distinct from the orthosteric binding site of the receptor . This interaction results in a leftward shift of the dose-response curves for glutamate and other agonists, thereby potentiating their effects .

Cellular Effects

This compound influences various cellular processes by modulating mGluR5 activity. In neurons, this compound enhances the receptor’s response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to potentiate NMDA receptor-mediated currents in hippocampal neurons, which are crucial for synaptic plasticity and memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a novel allosteric site on mGluR5. This binding enhances the receptor’s response to glutamate and other agonists without directly activating the receptor. This compound’s modulation of mGluR5 activity leads to increased calcium influx and activation of downstream signaling pathways, including the MAPK/ERK pathway. This can result in changes in gene expression and synaptic plasticity, which are essential for learning and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances mGluR5 activity and improves cognitive function without causing adverse effects. At higher doses, this compound can lead to overstimulation of mGluR5, resulting in excitotoxicity and potential neurotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mGluR5. The compound enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This can affect metabolic flux and metabolite levels, particularly in neurons where mGluR5 is highly expressed .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with specific transporters. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within cells can impact its activity and function, particularly in neurons where it modulates mGluR5 activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with mGluR5. The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptor to exert its modulatory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

準備方法

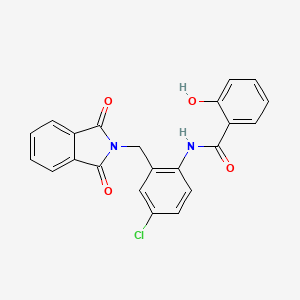

合成経路と反応条件: CPPHA の合成は、中間体の調製から始まり、複数の段階を伴います。 一般的な合成経路の 1 つには、4-クロロ-2-ニトロベンジルクロリドとフタルイミドを反応させて中間体を生成し、その後、対応するアミンに還元する方法があります . このアミンはその後、2-ヒドロキシベンゾイルクロリドと反応して this compound を生成します .

工業生産方法: this compound の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 反応条件は、高収率と純度を確保するために最適化されています。 自動反応器と連続フローシステムの使用により、生産プロセスの効率を向上させることができます .

化学反応の分析

反応の種類: CPPHA は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compound の酸化は酸化誘導体をもたらす可能性がありますが、還元は化合物の還元形を生成する可能性があります .

4. 科学研究への応用

This compound は、次を含む幅広い科学研究への応用があります。

化学: this compound は、代謝型グルタミン酸受容体のアロステリックモジュレーションを研究するためのツール化合物として使用されます.

生物学: 生物学的研究では、this compound は、さまざまな生理学的プロセスにおける mGluR1 と mGluR5 の役割の理解に役立ちます.

医学: this compound は、統合失調症やアルツハイマー病などの中枢神経系障害の治療における潜在的な治療用途について調査されています。

産業: this compound は、代謝型グルタミン酸受容体を標的とする新薬の開発に使用されています。

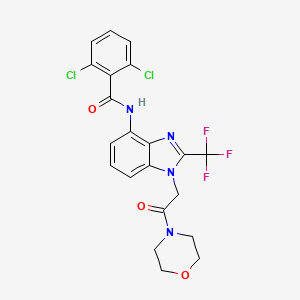

作用機序

CPPHA は、代謝型グルタミン酸受容体 mGluR1 と mGluR5 の新規アロステリック部位に結合することにより、その効果を発揮します。 この結合は、受容体の活性を増強することにより、受容体の自然なリガンドであるグルタミン酸に対する受容体の応答を強化します。 this compound の分子標的は、受容体の活性化を増加させる構造変化を誘発する受容体の 7 つの膜貫通ドメインを含みます。

類似化合物との比較

他の類似化合物との比較: CPPHA は、mGluR1 と mGluR5 の新規部位における正のアロステリックモジュレーターとして作用する能力においてユニークです。 VU-29 や MPEP などの他のモジュレーターとは異なり、this compound は古典的なアロステリック部位には結合しません。

類似化合物のリスト:

- VU-29

- MPEP

- CDPPB

- 5MPEP

結論

N-{4-クロロ-2-[(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)メチル]フェニル}-2-ヒドロキシベンゾアミド (this compound) は、神経科学研究の分野で重要な化合物です。 そのユニークな作用機序と潜在的な治療用途により、代謝型グルタミン酸受容体の研究と、中枢神経系障害の新しい治療法の開発のための貴重なツールとなっています。

特性

IUPAC Name |

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUABRZSDGGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433014 | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693288-97-0 | |

| Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 693288-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

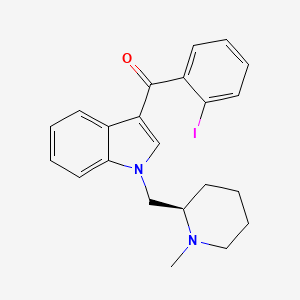

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B1243316.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)

![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)